

An In-depth Technical Guide to 2-Propargyl-1-methyl-piperidine

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Compound of Interest

Compound Name: *2-Propargyl-1-methyl-piperidine*

Cat. No.: B2736187

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propargyl-1-methyl-piperidine is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted at the 2-position with a propargyl group. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds due to its ability to confer desirable pharmacokinetic properties.^[1] The incorporation of a propargyl group, a terminal alkyne functional group, offers a reactive handle for further chemical modifications, such as "click" chemistry, making it a versatile building block in drug discovery and chemical biology. This guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **2-Propargyl-1-methyl-piperidine**, based on available chemical data and predictive models derived from related compounds.

Molecular Structure and Identifiers

The fundamental structural and identifying information for **2-Propargyl-1-methyl-piperidine** is summarized below. These data are crucial for database searches, regulatory submissions, and computational modeling.

Identifier	Value	Source
IUPAC Name	1-methyl-2-(prop-2-yn-1-yl)piperidine	[2]
Common Name	2-Propargyl-1-methyl-piperidine	[2]
CAS Number	2228977-48-6	[2]
Molecular Formula	C ₉ H ₁₅ N	[2]
Molecular Weight	137.22 g/mol	[2]
Monoisotopic Mass	137.120449483 Da	[2]
SMILES	CN1CCCCC1CC#C	[2]
InChI	InChI=1S/C9H15N/c1-3-6-9-7-4-5-8-10(9)2/h1,9H,4-8H2,2H3	[2]
InChIKey	PHIVNSVSEODOJD-UHFFFAOYSA-N	[2]

Physicochemical and Spectroscopic Data

Direct experimental data for **2-Propargyl-1-methyl-piperidine** is not extensively available in public literature. Therefore, the following tables combine computed properties with expected spectroscopic characteristics based on the analysis of its constituent functional groups and related molecules.

Computed Physicochemical Properties

Property	Predicted Value	Source
XLogP3	1.8	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]
Topological Polar Surface Area	3.2 Å ²	[2]
Heavy Atom Count	10	[2]

Predicted Spectroscopic Data

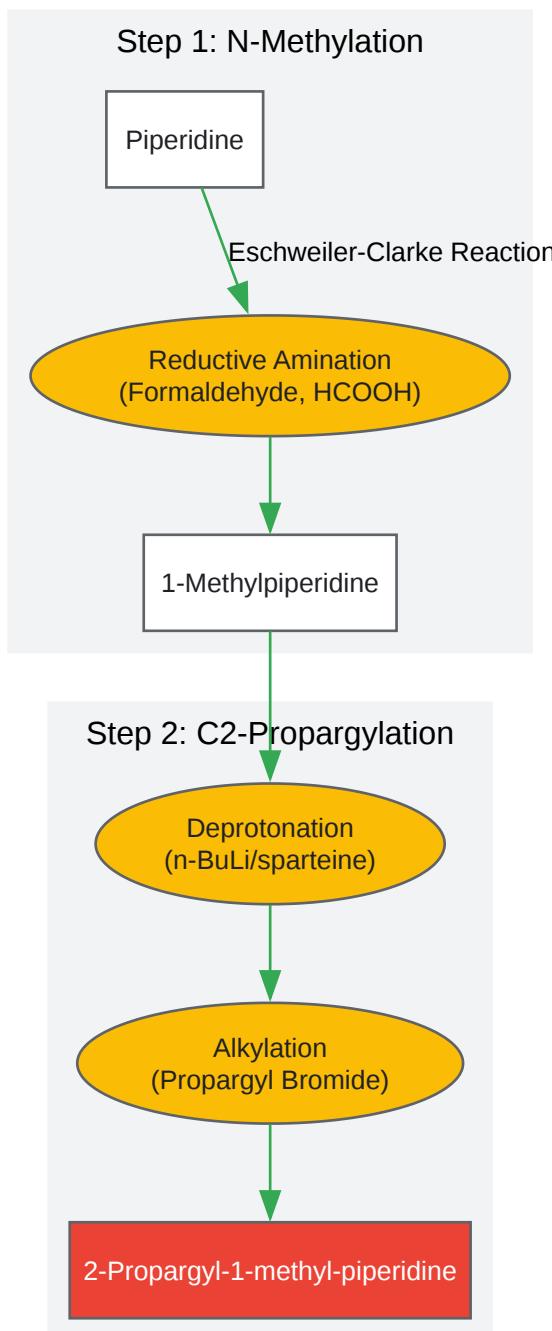
Technique	Predicted Features	Rationale
¹ H NMR	<p>Signals in the δ 1.4-2.8 ppm range for piperidine protons. A singlet around δ 2.2-2.3 ppm for the N-methyl protons. A triplet around δ 2.0-2.2 ppm for the acetylenic proton.</p> <p>Methylene protons adjacent to the alkyne and piperidine ring would appear as multiplets.</p>	Based on spectra of similar piperidine derivatives.[3][4][5]
¹³ C NMR	<p>Piperidine ring carbons would appear in the δ 24-60 ppm range. The N-methyl carbon would be around δ 45 ppm.</p> <p>The alkyne carbons would be in the δ 70-85 ppm range.</p>	Based on data for N-alkylpiperidines and propargyl-containing compounds.[6][7]
Infrared (IR)	<p>A sharp, strong band around 3300 cm^{-1} for the $\equiv\text{C}-\text{H}$ stretch. A weak band between $2100\text{-}2260\text{ cm}^{-1}$ for the $\text{C}\equiv\text{C}$ stretch. C-H stretching bands for the piperidine and methyl groups around $2850\text{-}2960\text{ cm}^{-1}$.</p>	These are characteristic absorption frequencies for terminal alkynes.[8]
Mass Spectrometry (MS)	<p>The molecular ion peak $[\text{M}]^+$ at m/z 137. Fragmentation would likely involve loss of the propargyl group or cleavage of the piperidine ring. A base peak related to the stable N-methylpiperidine fragment is possible.</p>	Fragmentation patterns of piperidine alkaloids often show characteristic losses related to the substituents and ring structure.[9] Predicted m/z for $[\text{M}+\text{H}]^+$ is 138.12773.[10]

Experimental Protocols

While a specific, published synthesis for **2-Propargyl-1-methyl-piperidine** is not readily available, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following protocol describes a potential two-step synthesis starting from commercially available materials.

Proposed Synthesis Workflow

Proposed Synthesis of 2-Propargyl-1-methyl-piperidine

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Caption: Proposed two-step synthesis of **2-Propargyl-1-methyl-piperidine**.

Step 1: Synthesis of 1-Methylpiperidine (via Eschweiler-Clarke Reaction)

- Reaction Setup: To a round-bottom flask, add piperidine (1.0 eq).
- Reagent Addition: Add formic acid (2.0 eq) and formaldehyde (1.1 eq, as a 37% aqueous solution).
- Reaction Conditions: Heat the mixture to reflux (approximately 100°C) for 2-4 hours, monitoring the evolution of CO₂. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
- Workup: Cool the reaction mixture to room temperature. Make the solution basic by the careful addition of a saturated solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is >10.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 1-methylpiperidine can be purified by distillation if necessary.

Step 2: Synthesis of 2-Propargyl-1-methyl-piperidine

- Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-methylpiperidine (1.0 eq) in a dry, aprotic solvent such as anhydrous diethyl ether or THF.
- Deprotonation: Cool the solution to -78°C. Add a solution of n-butyllithium (n-BuLi, 1.1 eq) complexed with a chiral ligand like (-)-sparteine (1.1 eq) dropwise. This step is crucial for directed deprotonation at the C2 position. Stir the mixture at this temperature for 2-3 hours.
- Alkylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

- Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield **2-propargyl-1-methyl-piperidine**.

Potential Biological Activity and Signaling Pathways

While no specific biological data has been published for **2-Propargyl-1-methyl-piperidine**, its structural components suggest potential areas of pharmacological interest.

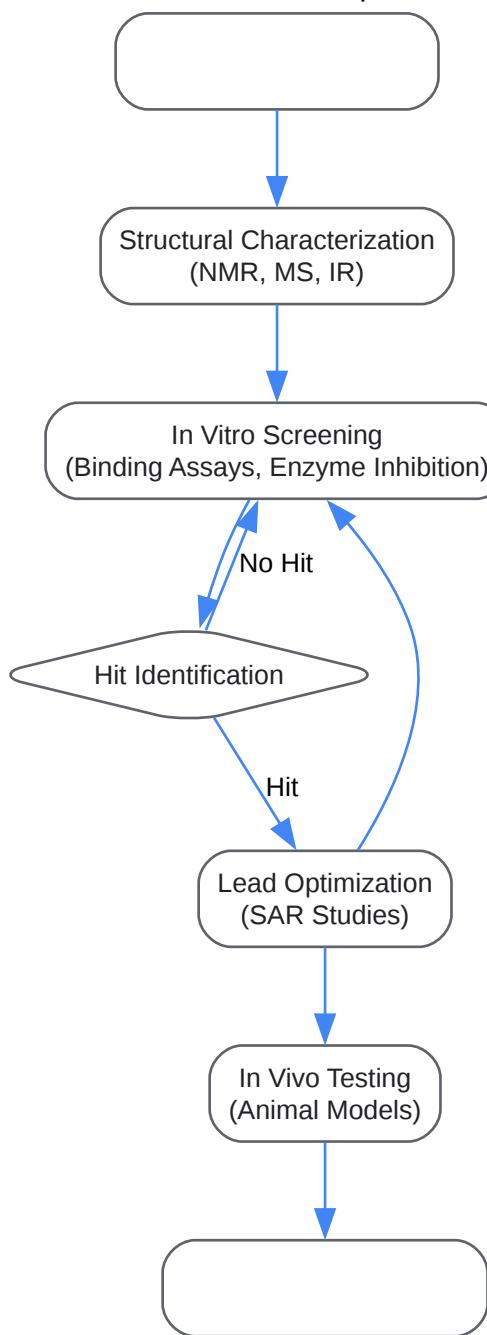
- Piperidine Moiety: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). It is found in opioids, antipsychotics, and antidepressants. Its conformational flexibility allows it to interact with a variety of receptor binding pockets.[\[1\]](#)
- Propargylamine Moiety: The propargylamine structure is a known pharmacophore, most notably in monoamine oxidase (MAO) inhibitors like selegiline and rasagiline, which are used in the treatment of Parkinson's disease. These compounds act as irreversible inhibitors of MAO-B, leading to increased dopamine levels in the brain. Propargylamine derivatives have also been investigated for their neuroprotective properties.

Given these precedents, **2-Propargyl-1-methyl-piperidine** could potentially exhibit activity as a modulator of CNS targets, such as sigma receptors or as an inhibitor of enzymes like MAO. However, this remains speculative without direct experimental evidence.

Drug Discovery and Characterization Workflow

The following diagram illustrates a general workflow for the evaluation of a novel compound like **2-Propargyl-1-methyl-piperidine** in a drug discovery context.

General Workflow for Novel Compound Evaluation

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Caption: A logical workflow for the synthesis and evaluation of a novel chemical entity.

Conclusion

2-Propargyl-1-methyl-piperidine is a molecule with a well-defined structure that combines the pharmacologically significant piperidine ring with the chemically versatile propargyl group. While specific experimental data on its synthesis, properties, and biological activity are scarce in the public domain, established chemical principles allow for the prediction of its characteristics and the design of a viable synthetic route. Its structural relationship to known CNS-active agents and enzyme inhibitors suggests it may be a compound of interest for further investigation in drug discovery programs. The protocols and predictive data outlined in this guide serve as a foundational resource for researchers aiming to synthesize and explore the potential of this and related molecules.

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